

Technical Procurement & Application Guide: High Purity 2-Amino-3,6-dimethylphenol

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Compound of Interest

Compound Name:	2-Amino-3,6-dimethylphenol
CAS No.:	17672-23-0
Cat. No.:	B106437

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Executive Summary

2-Amino-3,6-dimethylphenol (also known as 6-amino-2,5-xyleneol) is a specialized aromatic intermediate used primarily in the synthesis of polybenzoxazole (PBO) precursors for high-performance membranes and as a scaffold in retinoic acid receptor (RAR) agonists.^{[1][2]} Unlike commodity phenols, this compound is a fine chemical with a constrained supply chain, often requiring custom synthesis for kilogram-scale orders.^[1] Its purity is critical; isomers (such as 4-amino-2,5-xyleneol) can catastrophically disrupt polymer chain propagation and alter pharmaceutical potency.^[1]

Chemical Profile & Technical Specifications^{[3][4][5]} ^{[6][7]}

Feature	Specification
CAS Number	17672-23-0
IUPAC Name	2-Amino-3,6-dimethylphenol
Synonyms	6-Amino-2,5-xylenol; 2-Amino-3,6-xylenol
Molecular Formula	C ₈ H ₁₁ NO
Molecular Weight	137.18 g/mol
Appearance	Off-white to beige powder (oxidizes to brown upon air exposure)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water.[1]
pKa (Predicted)	~10.3 (Phenolic OH), ~4.5 (Aniline NH ₂)

Structural Identity

The compound is characterized by a phenol ring with methyl groups at positions 3 and 6, and an amino group at position 2 (ortho to the hydroxyl).[3] This steric arrangement is crucial for its reactivity in forming benzoxazole rings.[1]

[1]

Synthesis & Impurity Landscape

Understanding the synthesis is mandatory for defining Critical Quality Attributes (CQAs). The commercial route typically involves the nitration of 2,5-dimethylphenol followed by catalytic hydrogenation.[1]

Synthesis Pathway & Critical Impurities

The starting material, 2,5-dimethylphenol, directs nitration to the ortho-para positions relative to the hydroxyl group.[1]

- Target: Nitration at C6 (ortho)

6-nitro-2,5-xyleneol

2-Amino-3,6-dimethylphenol.

- Major Impurity (Isomer): Nitration at C4 (para)

4-nitro-2,5-xyleneol

4-Amino-2,5-dimethylphenol.[1]

Why this matters: The para-amino isomer (4-amino) cannot form the benzoxazole ring structure required for PBO polymers, acting as a chain terminator.[1]

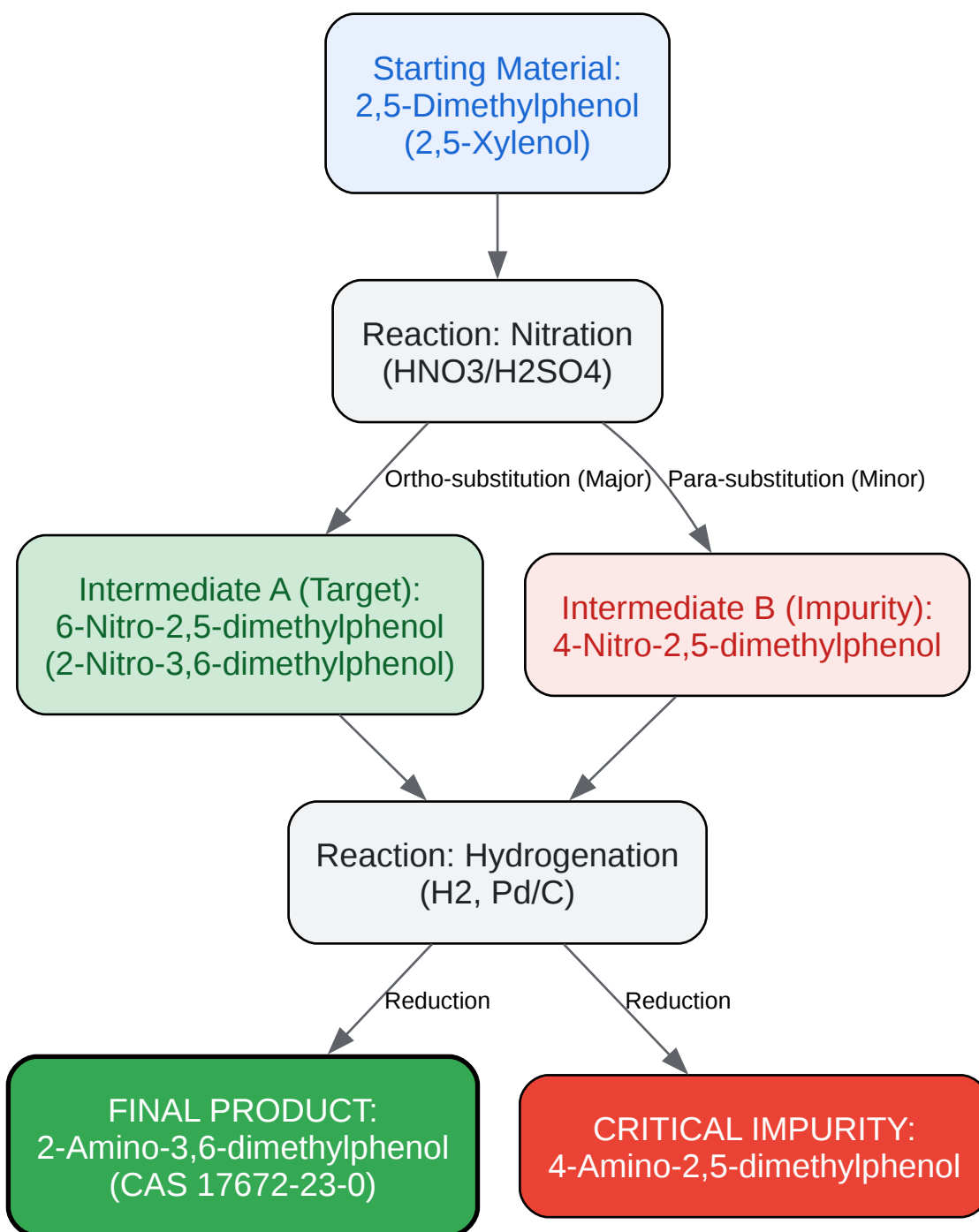


Figure 2: Synthesis pathway and origin of the critical regio-isomeric impurity.

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[1]

Procurement Guide: Suppliers & Pricing

Market Availability

This compound is not a commodity.[1] It is a "Build-to-Order" or "Catalog Fine Chemical." [1]

- Tier 1 (Catalog Stock): Vendors like BLD Pharm, Ambeed, and Bide Pharm often list small quantities (1g – 100g).
- Tier 2 (Bulk Manufacturing): For quantities >1kg, custom synthesis houses in China and India (e.g., specialized xylenol derivative manufacturers) are the primary source.

Price Estimation (2024/2025 Benchmarks)

Pricing is highly volume-dependent due to the difficulty of separating the ortho and para isomers.

Pack Size	Estimated Price Range (USD)	Purity Grade	Lead Time
1 g	\$50 – \$120	>97% (HPLC)	Stock (1-2 weeks)
5 g	\$180 – \$350	>97% (HPLC)	Stock (1-2 weeks)
25 g	\$600 – \$900	>98% (HPLC)	2-4 weeks
1 kg	Inquire (Est. \$2,500 - \$5,000)	>98% (Industrial)	8-12 weeks (Custom)

Note: "High Purity" for this compound typically means >98.0% with <0.5% isomer impurity.[1] Standard "Technical Grade" (95%) is unsuitable for polymer synthesis.

Recommended Suppliers (Verified Listings)

- BLD Pharm: Catalog #BD01802598.[1] Reliable for gram-scale reference standards.
- Thermo Fisher / Alfa Aesar: Often re-list from primary synthesizers; higher price but easier procurement for US labs.[1]
- Custom Synthesis: Required for kg-scale. Request a Certificate of Analysis (CoA) specifically showing H-NMR to prove isomer removal.

Quality Control & Validation Protocols

To ensure scientific integrity, you must validate the material upon receipt. Do not rely solely on the vendor's CoA.

Protocol 1: Identity Verification (H-NMR)

The methyl groups and aromatic protons provide a distinct fingerprint.

- Solvent: DMSO-d₆
- Key Signals (approximate):
 - 2.0 - 2.2 ppm (Singlets, 6H): Two methyl groups (C3-Me, C6-Me).[1]
 - 6.3 - 6.6 ppm (Doublets, 2H): Aromatic protons at C4 and C5 (Ortho coupling, Hz).
 - 8-9 ppm (Broad): Phenolic -OH.[1]
 - Differentiation: The impurity (4-amino isomer) will show singlet aromatic protons (para-position) rather than doublets.

Protocol 2: Purity Analysis (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
- Mobile Phase: Gradient of Water (0.1% H₃PO₄) : Acetonitrile.
 - 0-5 min: 95% Water.[1]
 - 20 min: 5% Water.
- Detection: UV at 210 nm and 254 nm.
- Acceptance Criteria: Main peak >98.0%. No single impurity >0.5%.[1]

Handling & Stability

- Oxidation Sensitivity: Aminophenols are notoriously prone to oxidation, turning from white/beige to dark brown/black (quinone formation).
- Storage: Must be stored under Inert Gas (Argon/Nitrogen) at 2-8°C.
- Safety: Irritant.[1] Use standard PPE.[1]

References

- Synthesis & NMR Data: Bicycloheteroaryl-Heteroaryl-Benzoic Acid Compounds as Retinoic Acid Receptor Beta (RAR β) Agonists. Patent WO2016097004A1.[1] (Describes the synthesis of **2-Amino-3,6-dimethylphenol** from 3,6-dimethyl-2-nitrophenol).
- Polymer Application: Thermally Rearranged (TR) Polymers as Membranes for Ethanol Dehydration. US Patent 2012/0305484 A1.[1] (Lists **2-amino-3,6-dimethylphenol** as a monomer for polybenzoxazole synthesis).
- Supplier Data (BLD Pharm): Product Page for **2-Amino-3,6-dimethylphenol** (CAS 17672-23-0).[1]
- Toxicity & Safety: Background Review Document: Isolated Chicken Eye (ICE) Test Method. National Toxicology Program (NTP), 2006. (References toxicity data for **2-Amino-3,6-dimethylphenol** hydrobromide).

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Sources

1. [2835-97-4|2-Amino-3-methylphenol|BLD Pharm \[bldpharm.com\]](#)
2. [data.epo.org \[data.epo.org\]](#)
3. [WO2016097004A1 - BICYCLOHETEROARYL-HETEROARYL-BENZOIC ACID COMPOUNDS AS RETINOIC ACID RECEPTOR BETA \(RAR \$\beta\$ \) AGONISTS - Google Patents \[patents.google.com\]](#)

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